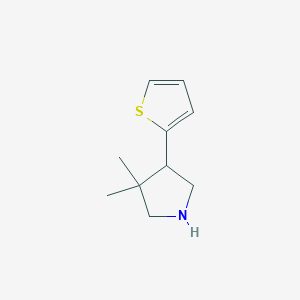

3,3-Dimethyl-4-(thiophen-2-yl)pyrrolidine

Description

Properties

IUPAC Name |

3,3-dimethyl-4-thiophen-2-ylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NS/c1-10(2)7-11-6-8(10)9-4-3-5-12-9/h3-5,8,11H,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTUXRNNQJAUPDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCC1C2=CC=CS2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ring Construction via Cyclization of Precursors

A common approach is to start from amino alcohols or amino acids bearing appropriate substituents, which upon cyclization form the pyrrolidine ring. For example, 3,3-dimethyl substitution can be introduced by using precursors with geminal dimethyl groups.

- Cyclization of 1,4-amino alcohols or halides : Nucleophilic substitution or intramolecular SN2 reactions can close the pyrrolidine ring.

- Reductive amination and hydrogenation : Hydrogenation of pyrroline intermediates can yield substituted pyrrolidines with controlled stereochemistry.

Functionalization of Preformed Pyrrolidines

Alternatively, a preformed pyrrolidine ring with 3,3-dimethyl substitution can be functionalized at the 4-position:

- Cross-coupling reactions : Palladium-catalyzed coupling of 4-halopyrrolidines with thiophene boronic acids or stannanes.

- Nucleophilic substitution : Displacement of a leaving group at the 4-position by a thiophene-based nucleophile.

Detailed Process Example: Hydrogenation of Pyrroline Intermediates

A relevant process described in patent literature involves the hydrogenation of 2-methylpyrroline derivatives using platinum catalysts in alcohol solvents to obtain methyl-substituted pyrrolidines with high optical purity. Though this example focuses on 2-methylpyrrolidine, the methodology can be adapted for 3,3-dimethyl substitution by selecting appropriate pyrroline precursors.

| Step | Description | Conditions |

|---|---|---|

| Hydrogenation catalyst | Platinum (IV) oxide or 5% Pt-C | Ambient temperature |

| Solvent | Mixture of ethanol and methanol (2:1 to 3:1 v/v) | Ambient temperature |

| Reaction atmosphere | Hydrogen gas under pressure | Controlled hydrogenation |

| Product isolation | Filtration to remove catalyst, crystallization with tartaric acid salts | Room temperature to mild heating |

This method offers advantages such as:

- Use of inexpensive starting materials.

- Avoidance of isolating intermediates.

- Scalability and safety.

The introduction of the thiophene group at the 4-position can be achieved by:

- Cross-coupling reactions : Using a 4-halopyrrolidine intermediate and 2-thiopheneboronic acid under Suzuki-Miyaura conditions.

- Nucleophilic substitution : If a suitable leaving group is present at the 4-position, thiophene-based nucleophiles can displace it.

Typical reaction conditions for Suzuki coupling include:

| Parameter | Typical Value |

|---|---|

| Catalyst | Pd(PPh3)4 or Pd(dppf)Cl2 |

| Base | K2CO3 or NaOH aqueous solution |

| Solvent | Mixture of water and organic solvent (e.g., toluene, dioxane) |

| Temperature | 80–100 °C |

| Reaction time | 12–24 hours |

These conditions facilitate the formation of the C–C bond between the pyrrolidine ring and the thiophene moiety with good yields.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Catalysts | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Hydrogenation of pyrroline | 2-methylpyrroline or analogs | Pt catalyst, H2, EtOH/MeOH | Ambient temperature | High optical purity, scalable | Requires suitable pyrroline precursor |

| Cyclization of amino alcohols | 3,3-dimethyl amino alcohols | Base or acid catalyst | Heating, inert atmosphere | Direct ring formation | May require multi-step synthesis |

| Suzuki-Miyaura coupling | 4-halopyrrolidine + 2-thiopheneboronic acid | Pd catalyst, base | 80–100 °C, aqueous-organic solvent | Efficient C–C bond formation | Requires halogenated intermediate |

| Nucleophilic substitution | 4-halopyrrolidine + thiophene nucleophile | Base | Moderate heating | Simpler setup | Limited by leaving group reactivity |

Research Findings and Considerations

- The stereochemistry of the pyrrolidine ring, especially at the 3- and 4-positions, significantly influences biological activity; thus, stereoselective synthesis is critical.

- The choice of solvent and catalyst affects reaction rates and product purity, with platinum catalysts being effective for hydrogenation steps.

- The non-planarity and 3D shape of the pyrrolidine scaffold enhance drug-likeness, making the synthesis of substituted derivatives like this compound valuable for medicinal chemistry.

- The use of tartaric acid salts in crystallization can aid in obtaining optically pure intermediates or final products.

The preparation of this compound involves a combination of pyrrolidine ring construction with geminal dimethyl groups and selective introduction of the thiophene substituent at the 4-position. Hydrogenation of substituted pyrroline intermediates using platinum catalysts in alcohol solvents offers a scalable route to methyl-substituted pyrrolidines. Subsequent functionalization via cross-coupling or nucleophilic substitution introduces the thiophene ring. Control of stereochemistry and reaction conditions is essential to obtain the desired product with high purity and yield.

This synthesis strategy is supported by diverse research and patent literature emphasizing the versatility of pyrrolidine scaffolds in drug discovery and the effectiveness of catalytic hydrogenation and cross-coupling methods in preparing complex substituted pyrrolidines.

Chemical Reactions Analysis

Types of Reactions: 3,3-Dimethyl-4-(thiophen-2-yl)pyrrolidine undergoes various chemical reactions, including:

Oxidation: Oxidation reactions can convert the compound into its corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can reduce the compound to simpler structures or derivatives.

Substitution: Substitution reactions involve replacing one or more atoms or groups in the compound with different atoms or groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.

Substitution: Reagents like halogens, alkyl halides, and various nucleophiles are employed in substitution reactions.

Major Products Formed:

Oxidation Products: Oxidized derivatives, such as pyrrolidin-2-one derivatives.

Reduction Products: Reduced forms, including simpler pyrrolidine derivatives.

Substitution Products: Substituted pyrrolidine derivatives with different functional groups.

Scientific Research Applications

Drug Discovery Applications

The pyrrolidine scaffold, particularly derivatives like 3,3-Dimethyl-4-(thiophen-2-yl)pyrrolidine, has been extensively studied for its versatility in drug design. Pyrrolidine rings are known for their ability to adopt various conformations that can be fine-tuned through substituent modifications. This flexibility is advantageous in optimizing interactions with biological targets.

Key Findings:

- Inverse Agonism : Compounds based on the pyrrolidine structure have been developed as inverse agonists for the retinoic acid-related orphan receptor γ (RORγt), which is implicated in autoimmune diseases. The incorporation of thiophene enhances the binding affinity and selectivity towards this receptor, making it a promising candidate for further development in autoimmune therapy .

- PPAR Agonists : Research has shown that pyrrolidine derivatives can act as potent agonists for peroxisome proliferator-activated receptors (PPARs), which play a crucial role in metabolic regulation. Specifically, compounds with a cis configuration at the 3 and 4 positions of the pyrrolidine ring demonstrated significant activity in restoring glucose metabolism and ameliorating dyslipidemia associated with type 2 diabetes .

Antifungal Activity

The antifungal properties of thiophene-containing pyrrolidine derivatives have been evaluated against several fungal strains. The incorporation of thiophene into the pyrrolidine framework has been linked to enhanced antifungal activity.

Research Insights:

- A series of 3-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one derivatives exhibited promising antifungal activity against pathogens like Fusarium graminearum and Rhizoctonia solani. These compounds were synthesized and tested, revealing effective inhibition with EC50 values significantly lower than those of existing antifungal agents .

- The mechanism of action appears to involve disruption of fungal cell integrity, potentially through the generation of reactive oxygen species (ROS), leading to apoptosis in fungal cells .

Anticancer Properties

The anticancer potential of this compound has been explored through various synthetic analogs that incorporate this structure.

Case Studies:

- In a study involving dispiro indenoquinoxaline pyrrolidine quinolone analogues, compounds containing thiophene were screened for cytotoxicity against breast cancer (MCF-7) and cervical cancer (HeLa) cell lines. Notably, certain derivatives showed IC50 values comparable to doxorubicin, a standard chemotherapeutic agent, indicating their potential as effective anticancer agents .

- Structure-activity relationship (SAR) analyses revealed that electron-donating groups on the thiophene ring enhanced anticancer activity by improving cellular uptake and interaction with cancerous cells .

Summary Table of Applications

Mechanism of Action

The mechanism by which 3,3-Dimethyl-4-(thiophen-2-yl)pyrrolidine exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the context of its application and the specific derivatives involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolidine-Based Analogues

(a) 2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine hydrochloride

- Structural Differences : The thiophene group is attached via a methylene linker at the 2-position of the pyrrolidine ring, compared to the direct 4-position substitution in the target compound. The 3,3-dimethyl groups in the target compound introduce steric hindrance absent in this analogue .

- The hydrochloride salt form enhances solubility compared to the free base of the target compound.

- Applications : While specific biological data for this analogue are unavailable, pyrrolidine derivatives with thiophene substitutions are often investigated for CNS-targeting activity due to their ability to cross the blood-brain barrier .

(b) Pyrrolidine Melanocortin Receptor Ligands

- Structural Features : Neurocrine Biosciences’ ligands feature a pyrrolidine core with 4-chlorophenyl and piperazine substituents, optimized for hMC4R binding (Ki = 1.0 nM) .

- Comparison : The target compound lacks aromatic piperazine/piperidine moieties but shares the pyrrolidine scaffold. The thiophene group may mimic aryl interactions seen in MC4R ligands, though its electron-rich nature could alter receptor affinity.

- Activity: MC4R ligands with pyrrolidine substitutions show nanomolar potency, suggesting that the target compound’s dimethyl and thiophene groups could be tuned for receptor selectivity .

Pyridine/Thiophene Hybrids

(a) 6-(Naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile (CDK2 Inhibitor)

- Structural Differences : A pyridine core replaces pyrrolidine, with thiophene and naphthalene substituents. The sp²-hybridized nitrogen in pyridine reduces basicity compared to pyrrolidine’s sp³ nitrogen .

- Biological Activity : This compound inhibits CDK2 with IC₅₀ = 0.24 µM, comparable to roscovitine (IC₅₀ = 0.394 µM) .

- Key Insight: The pyridine-thiophene architecture enhances planar stacking interactions with kinase ATP-binding sites, whereas the pyrrolidine in the target compound may favor non-planar target engagement.

(b) Benzothiophene Acrylonitrile Anticancer Agents

- Example : [Z-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile] (GI₅₀ < 10 nM) .

- Comparison : The benzo[b]thiophene core provides extended π-conjugation absent in the target compound. However, both structures leverage thiophene’s electron-rich properties for hydrophobic interactions.

- Activity : These compounds overcome P-gp-mediated drug resistance, suggesting that the thiophene moiety in the target compound could similarly evade efflux mechanisms .

Heterocyclic Systems with Thiophene

(a) 2-Chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl)pyrimidine

Data Tables

Table 2. Physicochemical Properties

Key Research Findings

- Basicity : The sp³ nitrogen in pyrrolidine derivatives is less basic than pyridine’s sp² nitrogen but more basic than piperidine analogues due to ring strain .

- Biological Interactions : Thiophene moieties enhance hydrophobic binding in kinase inhibitors (e.g., CDK2) and anticancer agents .

- Synthetic Strategies : Thiophene incorporation often employs Suzuki-Miyaura coupling or nucleophilic aromatic substitution, adaptable to pyrrolidine systems .

Biological Activity

3,3-Dimethyl-4-(thiophen-2-yl)pyrrolidine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a thiophene moiety. The structural formula can be represented as follows:

This structure contributes to its unique biological activity, influenced by the steric and electronic properties of the substituents.

1. Antiviral Activity

Recent studies have highlighted the antiviral potential of thiophene derivatives, including compounds similar to this compound. For instance, thiophene derivatives have shown effectiveness against various viral strains, including Ebola virus pseudotypes. The effective concentration (EC50) values for related compounds have been documented, indicating their potential as antiviral agents .

| Compound | EC50 (µM) | CC50 (µM) | SI (Selectivity Index) |

|---|---|---|---|

| Thiophene Derivative A | 0.5 ± 0.1 | 16 | 32 |

| Thiophene Derivative B | 0.7 ± 0.1 | 20 | 28 |

2. Antibacterial Activity

The antibacterial properties of pyrrolidine derivatives have also been explored. Compounds structurally related to this compound exhibited varying degrees of activity against Gram-positive and Gram-negative bacteria. For example, some derivatives demonstrated minimum inhibitory concentration (MIC) values lower than 100 µg/mL against Staphylococcus aureus and Escherichia coli .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

3. Cytotoxicity and Anticancer Activity

The compound's cytotoxic effects have been studied in various cancer cell lines. For instance, derivatives containing the pyrrolidine scaffold have shown significant cytotoxicity against A549 lung cancer cells, with some exhibiting IC50 values as low as 10 µM . The presence of the thiophene ring enhances the interaction with biological targets, potentially improving efficacy.

Structure-Activity Relationship (SAR)

The biological activity of pyrrolidine derivatives is closely linked to their structural features. Modifications at specific positions on the pyrrolidine ring significantly affect their pharmacological profiles:

- Substituents on the Pyrrolidine Ring : Variations in size and electronic properties of substituents can enhance or diminish activity.

- Orientation of the Thiophene Moiety : The position of the thiophene group relative to the pyrrolidine affects binding affinity to biological targets.

Case Study: Antiviral Efficacy

A study investigated a series of thiophene-based compounds for their antiviral properties against EBOV-GP-pseudotyped virus. The results indicated that certain substitutions led to enhanced selectivity and potency compared to other heterocycles like furan and thiazole .

Case Study: Antibacterial Effects

In another research effort, a range of pyrrolidine derivatives was synthesized and tested for antibacterial activity. Notably, specific modifications led to compounds that effectively disrupted biofilm formation in Staphylococcus aureus, showcasing their potential in treating resistant infections .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3,3-Dimethyl-4-(thiophen-2-yl)pyrrolidine, and how can reaction conditions be controlled to minimize by-products?

- Methodological Answer : Multi-step synthesis involving thiophene coupling to pyrrolidine precursors is typical. Key steps include:

- Use of catalysts like Fe₂O₃@SiO₂/In₂O₃ to enhance regioselectivity and yield, as demonstrated in analogous heterocyclic systems .

- Solvent selection (e.g., dichloromethane) and temperature control (0–25°C) to stabilize intermediates, as seen in pyridine derivative syntheses .

- Purification via column chromatography or recrystallization to isolate the target compound. Monitor reaction progress using TLC or HPLC.

Q. How can the structural integrity of this compound be confirmed experimentally?

- Methodological Answer :

- X-ray crystallography : Resolve stereochemistry and bond angles, as applied to structurally similar thiopyrano-thieno-pyrimidinones .

- NMR spectroscopy : Analyze ¹H/¹³C NMR to verify substituent positions and confirm the absence of rotamers (e.g., pyrrolidine ring puckering) .

- Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .

Q. What safety protocols are critical when handling thiophene-containing pyrrolidine derivatives?

- Methodological Answer :

- Use PPE (gloves, goggles, lab coats) to avoid dermal/ocular exposure, as thiophene derivatives may exhibit toxicity .

- Store compounds in airtight containers under inert gas (N₂/Ar) to prevent oxidation .

- Dispose of waste via certified chemical disposal services to mitigate environmental risks .

Advanced Research Questions

Q. How can computational methods elucidate the conformational dynamics of this compound in solution?

- Methodological Answer :

- Perform density functional theory (DFT) calculations to model ground-state geometries and transition states .

- Compare computational results with experimental data (e.g., NOESY NMR) to assess ring puckering or thiophene-pyrrolidine dihedral angles .

- Use molecular dynamics simulations to study solvent effects on conformation .

Q. What strategies resolve contradictions in reported synthetic yields for analogous pyrrolidine-thiophene systems?

- Methodological Answer :

- Conduct controlled comparative studies varying catalysts (e.g., Fe₂O₃@SiO₂/In₂O₃ vs. traditional acids) to identify optimal conditions .

- Analyze by-products via LC-MS to pinpoint side reactions (e.g., over-alkylation or oxidation) .

- Review solvent polarity and temperature gradients across literature to reconcile discrepancies .

Q. How can the biological activity of this compound be assessed against enzyme targets?

- Methodological Answer :

- Perform in vitro assays (e.g., enzyme inhibition kinetics) using purified targets (e.g., kinases or GPCRs) .

- Use molecular docking to predict binding modes to active sites, prioritizing residues interacting with the thiophene or dimethyl groups .

- Validate selectivity via counter-screening against related enzymes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.